ethyl 4-[(4-isopropylbenzoyl)amino]benzoate
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Overview
Description
Ethyl 4-[(4-isopropylbenzoyl)amino]benzoate is an organic compound with a complex structure, featuring both ester and amide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[(4-isopropylbenzoyl)amino]benzoate typically involves a multi-step process:
Formation of 4-isopropylbenzoyl chloride: This is achieved by reacting 4-isopropylbenzoic acid with thionyl chloride under reflux conditions.
Amidation Reaction: The resulting 4-isopropylbenzoyl chloride is then reacted with 4-aminobenzoic acid in the presence of a base such as triethylamine to form 4-[(4-isopropylbenzoyl)amino]benzoic acid.
Esterification: Finally, the 4-[(4-isopropylbenzoyl)amino]benzoic acid is esterified with ethanol in the presence of a catalyst like sulfuric acid to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(4-isopropylbenzoyl)amino]benzoate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 4-[(4-isopropylbenzoyl)amino]benzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to form the corresponding alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Hydrolysis: 4-[(4-isopropylbenzoyl)amino]benzoic acid.
Reduction: Corresponding alcohol.
Substitution: Nitro or halogenated derivatives of the compound.
Scientific Research Applications
Ethyl 4-[(4-isopropylbenzoyl)amino]benzoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of novel materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of ethyl 4-[(4-isopropylbenzoyl)amino]benzoate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-aminobenzoate: A simpler ester with local anesthetic properties.
4-[(4-isopropylbenzoyl)amino]benzoic acid: The carboxylic acid analog of ethyl 4-[(4-isopropylbenzoyl)amino]benzoate.
Ethyl 4-[(4-isopropylbenzoyl)amino]carbonothioyl]amino]benzoate:
Uniqueness
This compound is unique due to its combination of ester and amide functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions with various molecular targets, making it a valuable compound in research and industrial applications.
Properties
IUPAC Name |
ethyl 4-[(4-propan-2-ylbenzoyl)amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3/c1-4-23-19(22)16-9-11-17(12-10-16)20-18(21)15-7-5-14(6-8-15)13(2)3/h5-13H,4H2,1-3H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGSSYBIDRIVUDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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